Repin

Neurotoxicology Dopaminergic neurons Structure-activity relationship (SAR)

Researchers requiring a defined guaianolide to model equine nigropallidal encephalomalacia (ENE) often face irreproducible results from uncharacterized Centaurea extracts. Repin (CAS 11024-67-2) directly addresses this gap as the principal, well-characterized neurotoxic sesquiterpene lactone from Russian knapweed. - Its α-methylene-γ-lactone moiety is essential for depleting cellular dopamine in PC12 cells; reduced analogues lacking this group fail to induce dopaminergic impairment. - Repin's established GSH depletion/ROS generation mechanism in both neuronal and glial models makes it a preferred probe for oxidative stress pathways. - A ~10-fold lower LD₅₀ versus solstitialin-A/cynaropicrin enables hypothermic endpoint studies at substantially lower doses, reducing compound consumption and confounding toxicities.

Molecular Formula C19H22O7
Molecular Weight 362.4 g/mol
Cat. No. B1254786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRepin
Synonymsrepin
Molecular FormulaC19H22O7
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O
InChIInChI=1S/C19H22O7/c1-8-4-11(25-17(22)18(3)6-23-18)13-9(2)16(21)26-15(13)14-10(8)5-12(20)19(14)7-24-19/h10-15,20H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18-,19+/m0/s1
InChIKeyHQZJODBJOBTCPI-BQPPTCRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Repin Chemical Identity & Sourcing Profile


Repin (C₁₉H₂₂O₇, MW 362.4 g/mol) is a guaianolide-type sesquiterpene lactone isolated from several Centaurea species, including C. repens, C. solstitialis, and C. babylonica [1]. Its structure features an α-methylene-γ-lactone moiety, two oxirane rings, and a defined stereochemical configuration (cis-fused A/B rings with C-1 α-H) that distinguish it from other in-class sesquiterpenes [2][3]. Repin is recognized as a principal toxic constituent implicated in equine nigropallidal encephalomalacia (ENE) and exhibits potent, dose-dependent cytotoxicity in neuronal and glial cell models [4].

Repin vs. Structural Analogues


Despite sharing a guaianolide core with co-isolated compounds like cynaropicrin, janerin, and solstitialin-A, repin exhibits distinct pharmacodynamic and toxicological profiles that preclude generic substitution. Direct comparative studies demonstrate that minor structural modifications—such as reduction of the α-methylenebutyrolactone double bond or esterification with the paclitaxel side chain—dramatically alter both cytotoxic potency and mechanistic outcomes [1][2]. Furthermore, in vivo hypothermic responses and lethal dose thresholds vary by up to 10-fold among structurally related Centaurea sesquiterpenes, underscoring that procurement decisions based solely on chemical class or plant source cannot guarantee reproducible experimental outcomes [3].

Repin Differentiation Evidence


α-Methylenebutyrolactone Moiety in Dopaminergic Toxicity

Direct comparison of repin with a selectively reduced analogue (analogue 2, lacking the α-methylenebutyrolactone double bond) in PC12 cells revealed that the α,β-unsaturated lactone is essential for both cytotoxicity and dopamine dysregulation. While repin depleted cellular dopamine levels, analogue 2 failed to produce any measurable decrease, and analogue 2 was also devoid of general cytotoxicity in the same PC12 assay [1]. The GSH conjugate of repin (3b) similarly lacked toxicity, confirming that the electrophilic α-methylenebutyrolactone mediates GSH depletion and subsequent oxidative stress [1].

Neurotoxicology Dopaminergic neurons Structure-activity relationship (SAR)

Antitumor Potency and Paclitaxel Side Chain Conjugation

In a comprehensive panel of human tumor cell lines, repin exhibited broad-spectrum cytotoxic activity with IC₅₀ values ranging from 0.3 µM to 2.5 µM, demonstrating significant potency against lung (A549), breast (MCF-7), ovarian (1A9), nasopharyngeal (KB), drug-resistant (KB-VIN), ileocecal (HCT-8), and melanoma (SK-MEL-2) cancers [1]. Esterification of repin with the paclitaxel side chain produced compound 17, which showed further improved potency with IC₅₀ values of 0.2–1.0 µM across the same cell lines (except KB-VIN) [1]. By contrast, mono- and di-halohydrin analogues displayed variable, cell line-dependent activity patterns, underscoring that the parent repin scaffold offers a distinct and optimizable baseline for anticancer lead development.

Cancer pharmacology Cytotoxicity Drug discovery

In Vivo Hypothermic Activity and Lethality

A comparative in vivo study in conscious rats evaluated the hypothermic effects of four Centaurea-derived guaianolides. Both repin and janerin, administered intraperitoneally at equidoses of 3.1–31 mg/kg, produced consistent, dose-dependent hypothermia and sedation [1]. In sharp contrast, solstitialin-A and cynaropicrin failed to generate well-defined dose-response relationships for hypothermia [1]. Lethality also diverged markedly: repin and janerin both had an LD₅₀ of 31 mg/kg, whereas solstitialin-A and cynaropicrin were 10-fold less acutely toxic, with LD₅₀ values of 310 mg/kg [1]. These differences cannot be predicted from structural inspection alone and highlight the necessity of compound-specific selection.

In vivo pharmacology Toxicology Thermoregulation

Differential Neuro-Glial Cytotoxicity

Repin induces robust cytotoxicity in both PC12 neuronal-like cells and primary mouse astrocytes, with effects that are strictly dose- and time-dependent [1]. The cytotoxic mechanism is accompanied by glutathione (GSH) depletion, elevated reactive oxygen species (ROS), and plasma membrane damage in both cell types [1]. While many sesquiterpene lactones exhibit cytotoxicity, the demonstration that repin affects both neuronal and glial populations under similar conditions is not uniformly observed across guaianolides; for example, cynaropicrin and solstitialin-A show divergent in vivo profiles and are not documented to produce equivalent neuro-glial cytotoxicity in head-to-head studies [2]. This dual-cell-type sensitivity profile makes repin a valuable tool for investigating neurodegenerative processes that involve both neuronal and glial compartments.

Neurotoxicology Cell culture models Oxidative stress

Repin Application Scenarios


ENE and Dopaminergic Neurotoxicity

Given the direct evidence that repin's α-methylenebutyrolactone moiety is essential for depleting cellular dopamine in PC12 cells [1], repin—rather than reduced analogues or other Centaurea sesquiterpenes—is the required compound for accurately modeling the neurotoxic trigger of ENE. Procurement of repin ensures experimental relevance to the disease mechanism, as structural variants lacking this functional group fail to induce the dopaminergic impairment central to ENE pathology.

Anticancer Lead Optimization and SAR

The quantitative IC₅₀ dataset across seven human cancer cell lines [2] establishes repin as a validated, potent starting point for semi-synthetic derivatization. Researchers aiming to develop novel anticancer agents should select repin over less potent or less well-characterized guaianolides because its scaffold has been shown to accommodate modifications (e.g., paclitaxel side chain conjugation) that significantly improve potency, providing a proven template for rational design.

In Vivo Hypothermia and Thermoregulation

For studies requiring a reproducible, dose-dependent hypothermic response in rodent models, repin is demonstrably superior to solstitialin-A and cynaropicrin, which lack clear dose-response relationships for hypothermia [3]. Additionally, the 10-fold lower LD₅₀ of repin relative to solstitialin-A and cynaropicrin [3] allows researchers to achieve hypothermic endpoints at substantially lower doses, reducing compound consumption and minimizing confounding toxicities unrelated to thermoregulation.

Oxidative Stress and GSH Depletion in Neurodegeneration

Repin's established mechanism of GSH depletion and ROS generation in both neuronal and glial cells [4] makes it a preferred chemical probe for dissecting oxidative stress pathways in neurodegenerative disease models. Procurement of repin ensures access to a compound with a documented, dual-cell-type oxidative stress signature, unlike other Centaurea sesquiterpenes that have not been systematically characterized for this activity in comparable models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Repin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.